Dirithromycin - 62013-04-1

Dirithromycin

Catalog Number: EVT-265657
CAS Number: 62013-04-1
Molecular Formula: C42H78N2O14
Molecular Weight: 835.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dirithromycin is a semi-synthetic 14-membered lactone ring macrolide antibiotic, derived from Erythromycylamine. [] It acts as a prodrug, rapidly converting to Erythromycylamine in vivo, which is the primary contributor to its antimicrobial activity. [] Dirithromycin is primarily investigated for its potential in treating bacterial infections, particularly those affecting the respiratory tract. []

Future Directions
  • Investigating Immunomodulatory Effects: Some studies suggest that Dirithromycin might possess immunomodulatory effects, such as influencing neutrophil function. [, , ] Further research is needed to elucidate these effects and their potential therapeutic implications.

Erythromycin

Compound Description: Erythromycin is a macrolide antibiotic that is the structural basis for dirithromycin. It exhibits activity against a similar spectrum of bacteria as dirithromycin, including gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis. []

Relevance: Erythromycin is the parent compound of dirithromycin. Dirithromycin is a 9-N-11-O-oxazine derivative formed from the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. [] While both compounds share a similar antimicrobial spectrum, dirithromycin demonstrates superior in vivo activity due to its pharmacokinetic properties, such as prolonged tissue concentrations. [] Several studies compared the efficacy and safety profile of dirithromycin to erythromycin for various infections, consistently demonstrating dirithromycin's non-inferiority and improved pharmacokinetic profile. [, , , , , , , , , , , ]

Erythromycylamine

Compound Description: Erythromycylamine is the primary active metabolite of dirithromycin, formed through non-enzymatic hydrolysis during absorption. [] It possesses comparable antimicrobial activity to both dirithromycin and erythromycin. [] Erythromycylamine exhibits a long half-life, contributing to the prolonged tissue concentrations observed with dirithromycin. []

Relevance: Erythromycylamine is a key active metabolite of dirithromycin, playing a significant role in its overall antibacterial efficacy. [, ] While dirithromycin itself demonstrates minimal direct inhibition of ribosomal protein synthesis, its rapid conversion to erythromycylamine ensures potent antimicrobial action. [] Clinical studies demonstrate that both dirithromycin and erythromycylamine achieve high concentrations in various tissues, including lung parenchyma, bronchial secretions, and tonsils, exceeding serum concentrations. [, ] This characteristic is crucial for their efficacy against respiratory tract infections. [, ] Additionally, both dirithromycin and erythromycylamine can directly induce degranulation in human neutrophils, potentially contributing to their antimicrobial effects. []

Azithromycin

Compound Description: Azithromycin is a macrolide antibiotic known for its once-daily dosing and favorable pharmacokinetic properties. It exhibits potent in vitro activity against various bacterial species. []

Relevance: Azithromycin and dirithromycin share similar pharmacokinetic profiles, allowing for once-daily dosing, potentially improving patient compliance. [, ] Notably, both drugs demonstrate a low propensity for drug interactions mediated by the cytochrome P450 enzyme system. [, ] Clinical studies comparing the efficacy of azithromycin and dirithromycin in treating acute bacterial exacerbations of chronic bronchitis demonstrated comparable clinical and bacteriological outcomes. []

Miocamycin

Compound Description: Miocamycin is a macrolide antibiotic with activity against various gram-positive bacteria. []

Roxithromycin

Compound Description: Roxithromycin is a macrolide antibiotic with a similar spectrum of activity to erythromycin. []

Relevance: Roxithromycin was used as a comparator to evaluate the safety and efficacy of dirithromycin in treating various acute infectious diseases. [] Despite having a twice-daily dosing regimen, roxithromycin demonstrated a comparable safety and efficacy profile to dirithromycin. []

Troleandomycin

Compound Description: Troleandomycin is a macrolide antibiotic known to cause drug interactions by forming an inactive complex with cytochrome P-450. []

Relevance: Troleandomycin was used as a positive control in a study investigating the potential of dirithromycin and its metabolite, erythromycylamine, to interact with cytochrome P-450. [] Unlike troleandomycin, dirithromycin exhibited minimal interaction with cytochrome P-450, indicating a lower risk of drug interactions. []

Astemizole

Compound Description: Astemizole is an H1 receptor blocker primarily metabolized by CYP3A, a subfamily of cytochrome P-450 enzymes. []

Terfenadine

Compound Description: Terfenadine is a non-sedating antihistamine metabolized by CYP3A. [] Co-administration with CYP3A inhibitors, such as some macrolides, can lead to drug interactions and potentially serious cardiac events. []

Relevance: A study investigated the potential for dirithromycin to interact with terfenadine. [] Dirithromycin showed low affinity for human CYP3A in vitro, and in vivo studies confirmed no significant effects on terfenadine metabolism or QTc intervals. [] This lack of interaction contrasts with other macrolides, highlighting dirithromycin's favorable drug interaction profile. []

Theophylline

Compound Description: Theophylline is a bronchodilator often used in the management of COPD. [, ]

Midazolam

Compound Description: Midazolam is a benzodiazepine commonly used as a sedative and anesthetic. Its metabolism is primarily mediated by the CYP3A enzyme. []

Relevance: In a study investigating the potential of dirithromycin to inhibit CYP3A, midazolam was used as a probe substrate. [] The study found that while dirithromycin did inhibit midazolam hydroxylation in human liver microsomes, it exhibited a low affinity for CYP3A compared to other known inhibitors, suggesting a lower potential for clinically significant drug interactions. []

Source and Classification

Dirithromycin is classified as a macrolide antibiotic. It is a derivative of erythromycin and is specifically designed to enhance its pharmacological properties. Dirithromycin functions as a pro-drug that converts into its active form, erythromycylamine, during intestinal absorption. It exhibits antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae .

Synthesis Analysis

The synthesis of dirithromycin involves several key steps:

  1. Starting Materials: The synthesis begins with 9(S)-erythromycylamine, which is reacted with 2-(2-methoxyethoxy)-acetaldehyde.
  2. Reaction Conditions: This reaction typically occurs in acetonitrile under reflux conditions for several hours .
  3. Hydrolysis: Dirithromycin can also be hydrolyzed under acidic conditions or in vivo to yield the active metabolite erythromycylamine .
  4. Alternative Methods: Other synthetic routes include the condensation of erythromycin A with hydrazine hydrate followed by reduction with sodium borohydride .

These methods highlight the complexity and precision required in the synthesis of dirithromycin.

Molecular Structure Analysis

Dirithromycin features a unique molecular structure that contributes to its function as an antibiotic:

  • Chemical Formula: C₁₅H₁₉N₃O₅
  • Molecular Weight: Approximately 325.4 g/mol
  • Structure: The compound contains a 14-membered lactone ring characteristic of macrolides, along with an oxazine moiety that enhances its binding affinity to bacterial ribosomes.

The molecular structure allows dirithromycin to effectively bind to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis .

Chemical Reactions Analysis

Dirithromycin undergoes several notable chemical reactions:

  1. Hydrolysis: As mentioned earlier, dirithromycin is hydrolyzed to erythromycylamine in acidic environments or during absorption in the gastrointestinal tract.
  2. Binding Interactions: The active form binds to the 50S ribosomal subunit, interfering with peptide translocation during protein synthesis.
  3. Stability: Dirithromycin exhibits stability under physiological conditions but may degrade under extreme pH levels or high temperatures.

These reactions are crucial for understanding how dirithromycin exerts its antibacterial effects.

Mechanism of Action

Dirithromycin's mechanism of action involves:

  • Ribosomal Binding: The active metabolite erythromycylamine binds to two distinct domains of the 23S ribosomal RNA within the 50S subunit of bacterial ribosomes. This dual binding enhances its inhibitory effect compared to other macrolides like erythromycin, which bind at only one site .
  • Inhibition of Protein Synthesis: By binding to the ribosome, dirithromycin prevents the translocation step in protein synthesis, effectively halting bacterial growth and replication.

This mechanism underscores dirithromycin's efficacy against susceptible microorganisms.

Physical and Chemical Properties Analysis

Dirithromycin possesses several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but exhibits limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: Dirithromycin has an absolute bioavailability of approximately 10%, indicating that only a fraction reaches systemic circulation after oral administration .

These properties are essential for determining its clinical use and formulation.

Applications

Dirithromycin is primarily used in clinical settings for treating bacterial infections. Its applications include:

  • Respiratory Infections: Effective against pathogens causing pneumonia and bronchitis.
  • Skin Infections: Utilized in treating skin and soft tissue infections due to susceptible strains.
  • Alternative Therapy: It may serve as an alternative for patients allergic to penicillin or when other antibiotics are ineffective.

The broad spectrum of activity makes dirithromycin a valuable option in antimicrobial therapy .

Properties

CAS Number

62013-04-1

Product Name

Dirithromycin

IUPAC Name

(1S,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one

Molecular Formula

C42H78N2O14

Molecular Weight

835.1 g/mol

InChI

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-/m1/s1

InChI Key

WLOHNSSYAXHWNR-NXPDYKKBSA-N

SMILES

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O

Solubility

Poor

Synonyms

(9S)-9-deoxo-11-deoxy-9,11-(imino((1R)-2-(2-methoxyethoxy)ethylidene)oxy)erythromycin
dirithromycin
Dynabac
LY 237216
LY-237216
Nortron

Canonical SMILES

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]2[C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.